(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine
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Overview
Description
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine is a compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals. This compound, in particular, has been studied for its potential antibacterial properties .
Mechanism of Action
Target of Action
A structurally similar compound, 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-n,n-diethylacetamide, is known to target theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans .
Biochemical Pathways
A related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, has been found to be a potent inhibitor ofurease , an enzyme responsible for various health issues such as peptic ulcers and kidney stone formation .
Result of Action
The related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, has been found to exhibit potent anti-urease activity, with inhibitory activity ic50 in the range of 00019 ± 00011 to 00532 ± 09951 μM .
Action Environment
It’s worth noting that factors such as temperature, humidity, and light exposure can affect the stability of certain formulations .
Preparation Methods
The synthesis of (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific precursors used in this synthesis are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .
Chemical Reactions Analysis
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Scientific Research Applications
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial activity against bacteria like Staphylococcus aureus.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antibacterial properties but has a different substitution pattern on the thiazole ring.
Tolfenamic acid: Although structurally different, it shares the 3-chloro-2-methylphenyl group and is used as an anti-inflammatory drug
(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-7-8(11)3-2-4-9(7)13-10-12-5-6-14-10/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIYCALCWUWLHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368600 |
Source
|
Record name | N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36318-59-9 |
Source
|
Record name | N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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